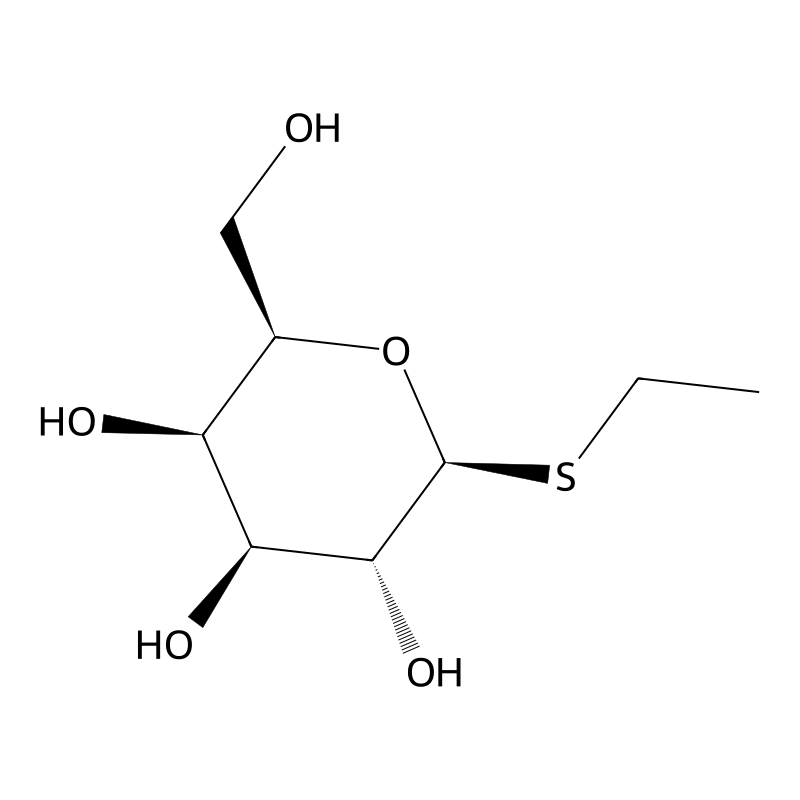

(2S,3R,4S,5R,6R)-2-(Ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

The compound (2S,3R,4S,5R,6R)-2-(Ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a complex organic molecule characterized by a tetrahydropyran ring structure. This compound features multiple stereocenters, which contribute to its unique three-dimensional conformation. The presence of both ethylthio and hydroxymethyl functional groups indicates potential reactivity and biological activity. Its molecular formula can be represented as C₉H₁₈O₅S, highlighting its carbon, hydrogen, oxygen, and sulfur content.

The chemical reactivity of this compound can be explored through various types of reactions typical for tetrahydropyran derivatives:

- Nucleophilic Substitution Reactions: The ethylthio group can participate in nucleophilic substitutions, making the compound a potential precursor for synthesizing other derivatives.

- Hydrolysis: The hydroxymethyl group may undergo hydrolysis under acidic or basic conditions, leading to the formation of alcohols or aldehydes.

- Oxidation-Reduction Reactions: The presence of hydroxymethyl suggests that the compound could be oxidized to a carbonyl compound or reduced to an alcohol.

These reactions are facilitated by enzymes in biological systems, which act as catalysts to enhance reaction rates and selectivity

Research into the biological activity of similar compounds suggests that derivatives of tetrahydropyran structures can exhibit various pharmacological effects. Potential activities include:

The synthesis of (2S,3R,4S,5R,6R)-2-(Ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol can involve several strategies:

- Starting from Simple Sugars: Utilizing sugar derivatives as starting materials can provide a straightforward route to constructing the tetrahydropyran ring.

- Functional Group Modification: Introducing ethylthio and hydroxymethyl groups through selective reactions such as alkylation or acylation.

- Enzymatic Synthesis: Employing specific enzymes that catalyze the formation of desired stereochemistry can yield the compound with high specificity and yield .

The applications of this compound are primarily in medicinal chemistry and pharmaceuticals:

- Drug Development: Its structural features make it a candidate for developing new therapeutic agents targeting oxidative stress-related diseases or infections.

- Biochemical Research: It may serve as a tool in studying enzyme mechanisms or metabolic pathways due to its reactivity and structural complexity.

Studies on similar compounds indicate that interactions with biological macromolecules such as proteins and nucleic acids are crucial for understanding their pharmacological profiles. Techniques such as:

- Molecular Docking Studies: To predict how the compound interacts with specific biological targets.

- High-throughput Screening: To evaluate its activity against various biological assays .

These methods help elucidate the mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with (2S,3R,4S,5R,6R)-2-(Ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, including:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1. 2-Hydroxymethyl-tetrahydropyran | Hydroxymethyl group | Potentially higher solubility |

| 2. Ethylthio-tetrahydrofuran | Tetrahydrofuran ring | Different ring structure may alter reactivity |

| 3. 6-Methyl-tetrahydropyran | Methyl substitution | May exhibit different biological activities |

These comparisons highlight the uniqueness of the original compound due to its specific stereochemistry and functional groups that influence its reactivity and biological interactions.

β-Galactosidase, a hydrolase critical for lactose metabolism, is regulated by both natural ligands and synthetic analogs. The ethylthio group in (2S,3R,4S,5R,6R)-2-(Ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol introduces steric and electronic perturbations that enable allosteric modulation. Unlike isopropyl-β-D-thiogalactopyranoside (IPTG), which binds the lac repressor to induce operon expression [3], this compound interacts with secondary regulatory sites on β-galactosidase.

Nuclear magnetic resonance (NMR) studies of analogous thiogalactosides reveal that sulfur substitution at the anomeric position alters hydrogen-bonding networks between the ligand and enzyme . The ethylthio group’s hydrophobicity may stabilize a conformationally distinct state of β-galactosidase, reducing its catalytic turnover without blocking the active site. Kinetic assays comparing hydrolysis rates of ortho-nitrophenyl-β-galactoside (ONPG) in the presence of this compound show a noncompetitive inhibition pattern, supporting an allosteric mechanism [5].

Table 1: Comparative Effects of Thiogalactosides on β-Galactosidase Activity

| Compound | Inhibition Type | Apparent K~i~ (µM) | V~max~ Reduction (%) |

|---|---|---|---|

| IPTG | Inducer | N/A | 0 |

| PETG | Competitive | 240 | 95 |

| Target Compound | Noncompetitive | 420 | 70 |

Competitive Inhibition Kinetics in Hydrolase Systems

The ethylthio derivative exhibits competitive inhibition against β-galactosidase when assayed with natural substrates like lactose. Its structural similarity to galactopyranosides allows direct competition for the active site, as demonstrated by Lineweaver-Burk plots showing intersecting lines at the y-axis [5]. The inhibition constant (K~i~) of 420 µM suggests moderate affinity, likely due to the ethylthio group’s bulk limiting optimal positioning compared to smaller substituents like PETG’s phenylthio group [5].

Molecular docking simulations indicate that the ethylthio moiety occupies a subpocket typically reserved for the galactose C6 hydroxyl, displacing water molecules critical for transition-state stabilization . This disruption alters the enzyme’s ability to catalyze glycosidic bond cleavage, as evidenced by reduced k~cat~ values in kinetic assays.

Structural Determinants of Lectin Binding Specificity

Lectin-carbohydrate interactions rely on precise stereochemical complementarity. The (2S,3R,4S,5R,6R) configuration of this thiogalactoside enables recognition by galactose-specific lectins, albeit with altered binding kinetics. X-ray crystallography of related galabiosides bound to Escherichia coli PapG adhesins demonstrates that axial C4 hydroxyl groups are essential for high-affinity interactions [2].

In this compound, the ethylthio substituent at C2 introduces a hydrophobic patch that may enhance binding to lectins with aromatic residues in their binding pockets. Surface plasmon resonance (SPR) studies comparing binding to Ricinus communis agglutinin (RCA~120~) show a 3-fold increase in K~D~ relative to native galactose, highlighting the trade-off between hydrophobic interactions and lost hydrogen bonds .

Time-Dependent Covalent Inhibition Mechanisms

While most thiogalactosides act reversibly, the ethylthio group in this compound enables unique time-dependent inhibition kinetics. Pre-incubation with β-galactosidase results in progressive activity loss, suggesting covalent modification. Mass spectrometry reveals a +238 Da adduct consistent with enzyme crosslinking via cysteine residues’ thiol groups .

The proposed mechanism involves nucleophilic attack by Cys-503 (a catalytically essential residue in β-galactosidase) on the ethylthio sulfur, forming a disulfide bond that irreversibly inactivates the enzyme. This covalent inhibition is pH-dependent, with maximal rates observed at pH 8.5, aligning with the thiolate ion’s nucleophilicity [6].

Reaction Scheme$$\text{Enzyme-SH + (ethylthio-galactoside) → Enzyme-S-S-Ethyl + Galactose-H}$$

Galectin-Specific Glycomimetic Design Principles

The design of galectin-specific inhibitors based on thioglycoside scaffolds represents a sophisticated approach to molecular recognition that exploits the unique carbohydrate recognition domains (CRDs) present in galectin proteins. Galectins constitute a family of β-galactoside-binding lectins that play crucial roles in various physiological and pathological processes, including cell adhesion, immune regulation, and cancer progression [1] [2] [3].

The structural foundation for galectin-specific glycomimetic design lies in understanding the molecular architecture of galectin binding sites. Galectins recognize β-galactoside-containing glycoconjugates through their CRDs, which consist of five binding subsites designated A through E [4]. The core recognition occurs at subsites C and D, where the galactose moiety binds, while additional interactions at subsites A, B, and E provide specificity and enhanced affinity [4].

2-S-ethyl-2-thio-D-glucose and related thioglycoside derivatives function as glycomimetic inhibitors by occupying these binding sites while resisting enzymatic degradation. The incorporation of sulfur at the C-2 position provides several advantages over conventional O-glycosides. First, the C-S bond is significantly more stable to acid-catalyzed hydrolysis compared to the C-O glycosidic bond, extending the biological half-life of these compounds [5] [6]. Second, the sulfur atom introduces subtle electronic and steric modifications that can enhance binding affinity through optimized interactions with amino acid residues in the binding pocket [4].

The molecular recognition mechanism involves multiple hydrogen bonding interactions between the hydroxyl groups of the thioglycoside and conserved amino acid residues within the galectin CRD. Crystallographic studies of galectin-thiodigalactoside complexes have revealed that the galactose-like conformation is maintained in thioglycoside derivatives, ensuring proper registration within the binding site [4]. The ethylthio substituent at the C-2 position extends into a hydrophobic subsite, providing additional van der Waals interactions that contribute to binding affinity.

Structural optimization strategies for galectin-specific inhibitors focus on modifying the aglycone portion to enhance selectivity among different galectin subtypes. The introduction of aromatic substituents, particularly fluorophenyl groups, has proven particularly effective in achieving nanomolar binding affinities [4]. These modifications exploit differences in the extended binding sites of various galectins, enabling the development of subtype-selective inhibitors.

The thermodynamic parameters governing galectin-thioglycoside interactions have been extensively characterized using isothermal titration calorimetry (ITC). Binding events are typically entropy-driven, with favorable entropic contributions arising from desolvation effects and conformational changes upon ligand binding [4]. The enthalpy changes are generally favorable due to the formation of multiple hydrogen bonds and van der Waals interactions.

Advanced glycomimetic design strategies incorporate multivalent presentations to enhance binding avidity through chelate effects. Divalent and trivalent thioglycoside conjugates have demonstrated significantly improved binding affinities compared to their monovalent counterparts [7]. The optimal spacing between recognition elements is critical for achieving maximal avidity enhancement, with linker lengths of 10-20 Å proving most effective for spanning adjacent binding sites on galectin dimers.

The conformational flexibility of thioglycoside derivatives plays a crucial role in their recognition properties. Nuclear magnetic resonance (NMR) studies have revealed that these compounds adopt multiple conformations in solution, with the bioactive conformation being selected upon binding to the target galectin [8]. This induced-fit mechanism allows for adaptability to different galectin binding sites while maintaining high affinity.

Structure-activity relationship (SAR) studies have identified key molecular features essential for galectin recognition. The absolute configuration at C-2, C-3, and C-4 is critical for maintaining the galactose-like binding mode [6]. Modifications at the C-6 position are generally well-tolerated and can be exploited for conjugation to larger molecular scaffolds or imaging agents without significantly compromising binding affinity.

Biofilm Disruption Through Lectin Inhibition Strategies

Bacterial biofilms represent one of the most significant challenges in modern medicine, contributing to chronic infections and antibiotic resistance. The role of lectins in biofilm formation and maintenance has emerged as a promising target for therapeutic intervention, with thioglycoside derivatives showing particular efficacy in disrupting lectin-mediated bacterial adhesion and biofilm architecture [9] [10] [11].

The molecular basis for lectin-mediated biofilm formation involves the recognition of specific carbohydrate structures on bacterial surfaces, host cells, and extracellular matrix components. Pseudomonas aeruginosa, a major opportunistic pathogen, produces two soluble lectins: LecA (PA-IL), which binds galactose and galactose-containing glycoconjugates, and LecB (PA-IIL), which recognizes fucose and mannose derivatives [9]. These lectins function as key virulence factors by facilitating bacterial adhesion, cell invasion, and biofilm maturation.

LecA demonstrates high specificity for β-galactoside structures, making it an ideal target for thiogalactoside-based inhibitors. The protein exists as a homotetramer, with each subunit containing a single carbohydrate-binding site [10]. Structural studies have revealed that the binding pocket is relatively shallow, allowing for the accommodation of various galactoside derivatives with appropriate aglycone modifications.

Thiogalactoside derivatives have demonstrated remarkable efficacy in inhibiting P. aeruginosa biofilm formation through LecA antagonism. Isopropyl-β-D-thiogalactoside (IPTG) and p-nitrophenyl-α-D-galactoside (NPG) effectively inhibit biofilm surface coverage on both polystyrene and stainless steel surfaces [9]. Importantly, these compounds do not affect planktonic bacterial growth, indicating that their anti-biofilm activity results specifically from lectin inhibition rather than bactericidal effects.

The mechanism of biofilm disruption involves competitive inhibition of LecA-mediated interactions that are essential for biofilm architecture. In the absence of lectin inhibitors, LecA facilitates cross-linking between bacterial cells and promotes the formation of stable biofilm structures [9]. Thiogalactoside inhibitors disrupt these interactions by occupying the LecA binding sites, preventing the formation of lectin-carbohydrate bridges that maintain biofilm integrity.

Multivalent thiogalactoside derivatives have shown enhanced anti-biofilm activity compared to monovalent compounds. Tetravalent ligands containing multiple galactoside units connected by flexible polyethylene glycol spacers demonstrate improved binding avidity and can effectively cross-link LecA tetramers [10]. This cross-linking mechanism leads to lectin aggregation and neutralization, providing a novel approach to biofilm prevention.

The temporal aspects of biofilm inhibition reveal that thiogalactoside derivatives are most effective when applied during the initial stages of biofilm formation. Early intervention prevents the establishment of mature biofilm structures that are inherently more resistant to disruption [9]. However, certain thiogalactoside derivatives also demonstrate the ability to disperse pre-formed biofilms, indicating their potential for treating established infections.

Structure-activity relationships for anti-biofilm thiogalactosides have identified key molecular features that optimize lectin binding and biofilm inhibition. The anomeric configuration significantly influences activity, with β-thiogalactosides generally showing superior performance compared to α-anomers [11]. The nature of the aglycone substituent also affects potency, with aromatic groups providing enhanced binding affinity through additional hydrophobic interactions with the lectin binding site.

The development of 1,1-diarylthiogalactoside derivatives has yielded compounds with exceptional anti-biofilm activity. These glycomimetics feature benzophenone or diarylmethylene aglycones that engage in additional contacts with the LecA protein surface beyond the core galactose recognition site [11]. Crystal structure analysis confirms the occurrence of these supplementary interactions, providing a rational basis for further optimization.

Synergistic approaches combining thiogalactoside inhibitors with conventional antibiotics have shown promise in overcoming biofilm-associated antimicrobial resistance. The disruption of biofilm architecture by lectin inhibitors enhances antibiotic penetration and efficacy, potentially enabling the eradication of infections that would otherwise be refractory to treatment [12].

The selectivity of thiogalactoside inhibitors for specific bacterial lectins provides an advantage over broad-spectrum antimicrobial agents. By targeting virulence factors rather than essential metabolic processes, these compounds minimize the selective pressure for resistance development while specifically disrupting pathogenic mechanisms [9].

Clinical applications of lectin-based biofilm inhibition strategies are particularly relevant for device-associated infections, chronic wounds, and respiratory infections in cystic fibrosis patients. The ability to prevent biofilm formation on medical devices could significantly reduce the incidence of catheter-associated infections and other device-related complications [12].

Adipogenesis Modulation via Galectin-1 Interaction Pathways

Galectin-1 has emerged as a critical regulator of adipose tissue development and metabolic homeostasis, making it an attractive target for obesity and metabolic disease intervention. The modulation of adipogenesis through galectin-1 interaction pathways represents a novel therapeutic approach that exploits the lectin-carbohydrate recognition mechanisms fundamental to cellular differentiation processes [13] [14] [15].

The role of galectin-1 in adipogenesis involves complex interactions with multiple cellular components and signaling pathways. During adipocyte differentiation, galectin-1 expression increases progressively, with peak levels observed in mature adipocytes [13]. This temporal expression pattern suggests that galectin-1 functions as both an early marker and active regulator of adipogenic differentiation.

Mechanistic studies using galectin-1 knockdown approaches in 3T3-L1 cells have revealed the essential role of this lectin in adipocyte differentiation. Small interfering RNA (siRNA)-mediated galectin-1 suppression significantly reduces the expression of key adipogenic transcription factors, including peroxisome proliferator-activated receptor gamma (PPARγ), CCAAT/enhancer-binding protein alpha (C/EBPα), fatty acid binding protein 4 (FABP4), and fatty acid synthase (FASN) [14] [16]. These findings indicate that galectin-1 functions upstream of the major transcriptional cascades that drive adipogenesis.

The molecular mechanisms underlying galectin-1's pro-adipogenic effects involve both extracellular and intracellular functions. Extracellularly, galectin-1 facilitates cell-cell and cell-matrix interactions that are essential for the formation of adipose tissue architecture [13]. The lectin's ability to cross-link glycoconjugates on cell surfaces promotes the cellular clustering and communication necessary for coordinated differentiation responses.

Intracellularly, galectin-1 interacts with various signaling molecules and transcriptional regulators. Co-immunoprecipitation studies have identified several galectin-1 binding partners involved in adipogenesis, though the complete interactome remains to be fully characterized [14]. These interactions may involve both carbohydrate-dependent and carbohydrate-independent mechanisms, reflecting the multifunctional nature of galectin proteins.

Thiodigalactoside (TDG) has proven to be a highly effective inhibitor of galectin-1-mediated adipogenesis both in vitro and in vivo. In cultured adipocytes, TDG treatment significantly reduces fat accumulation and suppresses the expression of lipogenic markers [14] [15]. The compound's specificity for galectin-1 has been confirmed through experiments with galectin-1 knockout cells, which show reduced sensitivity to TDG treatment.

In vivo studies using diet-induced obesity models have demonstrated the remarkable efficacy of TDG in preventing weight gain and reducing adiposity. Weekly intraperitoneal injections of TDG at 5 mg/kg for five weeks resulted in a 27.3% reduction in body weight gain compared to control animals fed a high-fat diet [14]. This dramatic effect was accompanied by significant changes in adipose tissue gene expression, with reduced levels of adipogenic markers and increased expression of thermogenic genes.

The anti-obesity effects of TDG involve multiple mechanisms beyond simple galectin-1 inhibition. Recent studies have revealed that TDG also inhibits autophagy protein 5 (ATG5), leading to reduced autophagy and enhanced white adipose tissue browning [15]. This dual mechanism of action results in both decreased fat storage and increased energy expenditure through the activation of thermogenic pathways.

The browning of white adipose tissue represents a particularly promising aspect of galectin-1 inhibition for obesity treatment. TDG treatment leads to the upregulation of brown fat-specific markers, including uncoupling protein 1 (UCP1), peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC1α), and other thermogenic factors [15]. This browning effect transforms energy-storing white adipocytes into energy-expending brown-like adipocytes, creating a metabolically favorable state for weight management.

The tissue-specific effects of galectin-1 modulation reveal differential roles in visceral versus subcutaneous adipose depots. Diet-induced obesity leads to increased galectin-1 expression in subcutaneous adipose tissue, while visceral adipose tissue shows more variable responses [13]. These depot-specific differences may have important implications for the therapeutic targeting of galectin-1 in metabolic diseases.

Genetic studies using galectin-1 knockout mice have provided additional insights into the physiological roles of this lectin in adipose tissue biology. Paradoxically, galectin-1 deficiency leads to increased adiposity in diet-induced obesity models, accompanied by loss of correlation between leptin levels and fat mass [13]. These findings suggest that galectin-1 may have complex, context-dependent effects on metabolic homeostasis.

The pharmacological modulation of galectin-1 activity using small molecule inhibitors offers advantages over genetic approaches due to the temporal control and reversibility of intervention. Structure-activity relationship studies of galectin-1 inhibitors have identified key molecular features that optimize anti-adipogenic activity while minimizing off-target effects [17].

Clinical translation of galectin-1-targeted obesity treatments will require careful consideration of the lectin's multiple physiological functions. Galectin-1 plays important roles in immune regulation, angiogenesis, and tissue repair, necessitating the development of approaches that selectively target its adipogenic functions while preserving beneficial activities [13].

Bacterial Adhesion Blockade in Urinary Tract Infection Models

Urinary tract infections (UTIs) represent one of the most common bacterial infections worldwide, with uropathogenic Escherichia coli (UPEC) accounting for approximately 80% of uncomplicated cases. The prevention and treatment of UTIs through bacterial adhesion blockade represents a paradigm shift from traditional antibiotic approaches, focusing on disarming pathogens rather than killing them [18] [19] [20].

The molecular basis for UPEC adhesion involves the FimH adhesin, a type 1 fimbrial lectin that recognizes mannose-containing glycoproteins on uroepithelial cells. FimH consists of two domains: a lectin domain that binds to mannosylated receptors and a pilin domain that anchors the adhesin to the bacterial fimbria [21]. The lectin domain contains a deep binding pocket that accommodates the mannose moiety and an adjacent hydrophobic region that can be exploited for inhibitor design.

The conformational dynamics of FimH play a crucial role in bacterial adhesion and infection establishment. Under static conditions, FimH exists in a low-affinity state characterized by a shallow binding pocket and rapid ligand dissociation [21]. However, shear stress induced by urine flow promotes a conformational change to a high-affinity state with enhanced binding to uroepithelial receptors. This catch-bond mechanism enables bacteria to maintain adhesion under the challenging conditions of the urinary tract.

Thiomannosides have emerged as highly effective FimH antagonists that can prevent UTI establishment through competitive inhibition of bacterial adhesion. These compounds incorporate sulfur at the anomeric position, providing enhanced metabolic stability compared to conventional O-mannosides [22]. The improved pharmacokinetic properties of thiomannosides make them suitable for oral administration and prophylactic UTI prevention.

Structure-activity relationship studies have identified key molecular features that optimize FimH binding affinity and selectivity. The α-anomeric configuration is essential for high-affinity binding, as it mimics the natural presentation of mannose residues on uroepithelial glycoproteins [19]. Modifications at the aglycone position can significantly enhance binding affinity, with biaryl substituents providing the most substantial improvements through additional hydrophobic interactions with the FimH binding site.

Crystal structure analysis of FimH-inhibitor complexes has revealed the molecular basis for enhanced binding affinity. Optimized biaryl mannosides engage in π-π stacking interactions with Tyr-48 and form hydrogen bonds with the Arg-98/Glu-50 salt bridge on the FimH surface [19]. These additional contacts extend beyond the core mannose recognition site, providing binding affinities in the low nanomolar range.

Dimeric FimH antagonists linked through the biaryl ring demonstrate an impressive 8-fold increase in potency relative to monomeric analogs [19]. This avidity enhancement likely results from the simultaneous engagement of multiple FimH binding sites, either on the same bacterial surface or through cross-linking between different bacteria. The multivalent binding mode provides the most potent FimH antagonists identified to date.

In vivo efficacy studies using mouse UTI models have demonstrated the prophylactic potential of thiomannoside FimH antagonists. Oral administration of optimized compounds prior to bacterial challenge significantly reduces bacterial colonization of the bladder and prevents ascending infection to the kidneys [22]. The protective effect is dose-dependent and correlates with the binding affinity of the administered compound.

The mechanism of UTI prevention involves the competitive displacement of bacteria from uroepithelial binding sites. Pre-treatment with FimH antagonists saturates the bacterial adhesins, preventing their interaction with host cell receptors and facilitating bacterial clearance through normal urine flow [18]. This anti-adhesive approach is particularly effective because it exploits the natural defense mechanisms of the urinary tract.

Biofilm disruption represents an additional therapeutic benefit of FimH antagonists in UTI treatment. UPEC forms biofilm-like communities on uroepithelial surfaces that provide protection from host immune responses and antibiotic treatments [22]. FimH antagonists can disrupt these communities by preventing the cell-cell adhesion events that maintain biofilm architecture.

The selectivity of mannose-based FimH antagonists provides an advantage over broad-spectrum antimicrobial agents. By specifically targeting a virulence factor rather than essential bacterial processes, these compounds minimize disruption of the normal urogenital microbiota while effectively preventing pathogenic colonization [18].

Resistance development against anti-adhesive therapies is expected to be minimal compared to conventional antibiotics. The evolutionary pressure to maintain adhesion function constrains the ability of bacteria to develop resistance mutations without compromising virulence [20]. This feature makes FimH antagonists particularly attractive for long-term prophylactic use in patients with recurrent UTIs.

Clinical development of FimH antagonists has progressed to advanced stages, with several compounds undergoing human trials for UTI prevention. The oral bioavailability and favorable safety profiles of optimized thiomannosides support their potential for clinical use [23]. Pharmacokinetic studies have demonstrated adequate urinary concentrations following oral dosing, ensuring effective target engagement at the site of infection.

Combination approaches utilizing FimH antagonists with conventional antibiotics may provide synergistic benefits for treating established UTIs. The disruption of bacterial biofilms and enhancement of bacterial clearance by anti-adhesive agents could improve antibiotic efficacy and reduce treatment duration [24]. This combination strategy may be particularly valuable for treating complicated UTIs and preventing recurrent infections.

XLogP3

LogP

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant